5-Methoxyfuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxyfuran-2(3H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methoxy group at the 5-position and a carbonyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyfuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-methoxyfuran-2-carboxylic acid with dehydrating agents to form the lactone ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxyfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methoxyfuran-2-carboxylic acid, while reduction could produce 5-methoxyfuran-2-ol.
Wissenschaftliche Forschungsanwendungen
5-Methoxyfuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Methoxyfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For instance, its oxidation and reduction products may interact with enzymes or receptors, modulating their activity and leading to specific biological outcomes .
Vergleich Mit ähnlichen Verbindungen
- 5-Methoxyfuran-2-carboxylic acid
- 5-Methoxymethylfurfural
- 5-Hydroxymethylfurfural
Comparison: 5-Methoxyfuran-2(3H)-one is unique due to its specific substitution pattern and reactivity. Compared to 5-Methoxyfuran-2-carboxylic acid, it has a lactone ring, which imparts different chemical properties and reactivity. 5-Methoxymethylfurfural and 5-Hydroxymethylfurfural, while structurally related, have different functional groups that influence their chemical behavior and applications .
Eigenschaften
Molekularformel |
C5H6O3 |
---|---|
Molekulargewicht |
114.10 g/mol |
IUPAC-Name |
5-methoxy-3H-furan-2-one |
InChI |
InChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h3H,2H2,1H3 |
InChI-Schlüssel |
NJSBUGUAYVEDON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.